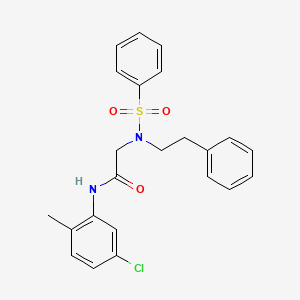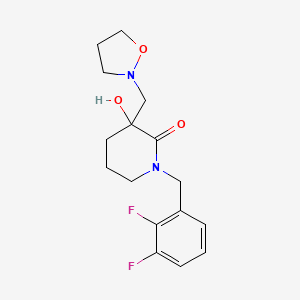![molecular formula C22H23ClN2O3 B5976042 3-{[4-(4-chlorophenoxy)-1-piperidinyl]carbonyl}-1-phenyl-2-pyrrolidinone](/img/structure/B5976042.png)
3-{[4-(4-chlorophenoxy)-1-piperidinyl]carbonyl}-1-phenyl-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-(4-chlorophenoxy)-1-piperidinyl]carbonyl}-1-phenyl-2-pyrrolidinone, commonly known as CPP or CPP-115, is a synthetic compound that has been extensively researched for its potential as a therapeutic agent. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that works by inhibiting the enzyme GABA transaminase. CPP-115 has been found to have similar inhibitory effects on GABA transaminase, and has been investigated for its potential in treating a range of neurological and psychiatric disorders.
作用机制
CPP-115 works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down the neurotransmitter GABA. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on neurological and psychiatric conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPP-115 depend on the specific condition being studied. In general, however, CPP-115 has been found to increase levels of GABA in the brain, which can have a calming and inhibitory effect on neural activity. This can be beneficial in conditions such as epilepsy and anxiety.
实验室实验的优点和局限性
The advantages of using CPP-115 in lab experiments include its specificity for GABA transaminase, its ability to increase GABA levels in the brain, and its potential as a therapeutic agent for a range of neurological and psychiatric conditions. The limitations of using CPP-115 in lab experiments include its potential for toxicity at high doses, the need for careful dosing and monitoring, and the potential for off-target effects.
未来方向
There are a number of potential future directions for research on CPP-115. Some of these include:
1. Investigating the potential for CPP-115 as a therapeutic agent for other neurological and psychiatric conditions, such as bipolar disorder and post-traumatic stress disorder.
2. Studying the effects of CPP-115 on GABA levels in different brain regions, and how this may impact different conditions.
3. Investigating the potential for CPP-115 to be used in combination with other drugs or therapies, such as cognitive-behavioral therapy or other medications.
4. Developing new formulations of CPP-115 that may be more effective or have fewer side effects than current formulations.
5. Conducting further studies on the safety and toxicity of CPP-115, particularly at higher doses.
In conclusion, CPP-115 is a synthetic compound that has been extensively researched for its potential as a therapeutic agent for a range of neurological and psychiatric conditions. Its mechanism of action involves inhibiting the enzyme GABA transaminase, which increases levels of GABA in the brain. While there are advantages and limitations to using CPP-115 in lab experiments, there are also a number of potential future directions for research on this compound.
合成方法
CPP-115 can be synthesized using a variety of methods, including the reaction of vigabatrin with phosgene, the reaction of vigabatrin with thionyl chloride, and the reaction of vigabatrin with phosgene and an amine. The most commonly used method involves the reaction of vigabatrin with phosgene in the presence of an amine catalyst.
科学研究应用
CPP-115 has been the subject of numerous scientific studies, investigating its potential as a therapeutic agent for a range of neurological and psychiatric disorders. Some of the conditions that have been studied include epilepsy, addiction, anxiety, depression, and schizophrenia.
属性
IUPAC Name |
3-[4-(4-chlorophenoxy)piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c23-16-6-8-18(9-7-16)28-19-10-13-24(14-11-19)21(26)20-12-15-25(22(20)27)17-4-2-1-3-5-17/h1-9,19-20H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTXGAJETSBAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)Cl)C(=O)C3CCN(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(isopropylthio)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B5975960.png)
![5,5'-oxybis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5975981.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(2-chlorobenzyl)-1-piperazinamine](/img/structure/B5975993.png)
![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5976006.png)
![2-[(4-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide](/img/structure/B5976010.png)
![1-(2-fluorophenyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]cyclopropanecarboxamide](/img/structure/B5976018.png)
![2-[1-cyclohexyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5976020.png)

![2-[(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5976036.png)
![[4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B5976048.png)

![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5976059.png)
![ethyl (4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B5976062.png)
![5-(1-piperidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B5976064.png)